1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with multiple functional groups. The complete systematic name is 1-[4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid, which indicates the presence of a piperidine ring system substituted at the nitrogen atom with a 4-(methylsulfonyl)phenyl group and bearing a carboxylic acid functional group at the 3-position of the piperidine ring. The molecular formula is C₁₃H₁₇NO₄S, reflecting the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.
The structural complexity of this molecule requires careful consideration of the numbering system used in the nomenclature. The piperidine ring forms the core heterocyclic structure, with the nitrogen atom designated as position 1, and subsequent carbon atoms numbered sequentially around the six-membered ring. The carboxylic acid group occupies position 3 of the piperidine ring, while the phenyl substituent attached to the nitrogen bears a methylsulfonyl group at the para position (position 4) relative to the point of attachment. This systematic naming convention ensures unambiguous identification of the compound's structural features and facilitates accurate communication in scientific literature.
The molecular weight of this compound is calculated as 283.34 grams per mole. This molecular mass reflects the substantial size of the molecule and its multiple functional groups, which contribute to its potential for diverse intermolecular interactions. The presence of both polar and nonpolar regions within the molecular structure creates amphiphilic characteristics that influence the compound's physical and chemical properties. The combination of the basic nitrogen atom in the piperidine ring, the acidic carboxylic acid group, and the electron-withdrawing methylsulfonyl substituent creates a molecule with multiple ionizable centers and complex acid-base behavior.
Three-Dimensional Conformational Analysis of Piperidine-Carboxylic Acid Core
The three-dimensional structure of this compound is dominated by the conformational preferences of the piperidine ring system, which adopts specific geometric arrangements based on the hybridization states of the carbon atoms and the nature of the substituents. Piperidine rings typically prefer chair conformations similar to cyclohexane, but the presence of the nitrogen atom and the specific substitution pattern significantly influences the conformational equilibrium. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position.
Research has established that the equatorial conformation of piperidine is more stable by approximately 0.72 kilocalories per mole in the gas phase. However, the presence of the carboxylic acid group at position 3 and the bulky 4-(methylsulfonyl)phenyl substituent on the nitrogen atom creates additional steric and electronic effects that modify this conformational preference. The hybridization state of the carbon atom adjacent to the nitrogen plays a crucial role in determining the overall ring conformation. In the case of piperidine-3-carboxylic acid derivatives, the carbon atom bearing the carboxylic acid group maintains sp³ hybridization, which generally favors the chair conformation over alternative arrangements such as half-chair or boat conformations.
The conformational analysis reveals that the carboxylic acid group at position 3 can adopt different orientations relative to the piperidine ring plane, influencing both the intramolecular hydrogen bonding patterns and the overall molecular geometry. The presence of the 4-(methylsulfonyl)phenyl substituent on the nitrogen atom introduces additional conformational complexity through restricted rotation around the nitrogen-carbon bond connecting the piperidine ring to the aromatic system. This restricted rotation results from both steric hindrance and electronic effects associated with the conjugation between the nitrogen lone pair and the aromatic π-system.
Experimental studies on related piperidine derivatives have shown that the chair conformation remains the predominant form even with significant substitution patterns. The total puckering amplitude for similar piperidine systems typically ranges from 0.5 to 0.6 Angstroms, with Cremer parameters indicating near-ideal chair geometry. The deviation from perfect chair conformation can be attributed to the heterocyclic nature of the ring, characterized by shorter carbon-nitrogen bond lengths compared to carbon-carbon bonds and the tetrahedral geometry around the nitrogen atom with its lone pair occupying a specific spatial orientation.
Electronic Effects of Methylsulfonyl Substituent on Aromatic π-System
The methylsulfonyl group attached to the para position of the phenyl ring exerts significant electronic effects on the aromatic π-system through both inductive and resonance mechanisms. The sulfonyl functional group is characterized as a strong electron-withdrawing substituent, with Hammett substituent constants that quantify its electronic influence on the aromatic system. The methylsulfonyl group exhibits a positive sigma value in Hammett correlations, indicating its electron-withdrawing nature and its ability to stabilize negative charge development in reaction intermediates.
The electronic influence of the methylsulfonyl substituent operates through multiple pathways that affect the electron density distribution throughout the aromatic ring system. The inductive effect results from the high electronegativity of the sulfur and oxygen atoms in the sulfonyl group, which withdraws electron density through the sigma bond framework. This inductive withdrawal of electron density is transmitted through the aromatic ring, affecting the reactivity and properties of other positions on the benzene ring. The magnitude of this inductive effect decreases with distance from the methylsulfonyl substituent but remains significant at the meta and ortho positions relative to the point of substitution.
Resonance effects also contribute to the electronic influence of the methylsulfonyl group, although these effects are generally less pronounced than the inductive component for sulfonyl substituents. The resonance interaction involves the delocalization of electron density from the aromatic π-system toward the electron-deficient sulfur center, resulting in a net reduction of electron density in the aromatic ring. This electron withdrawal affects the nucleophilicity of the aromatic system and influences the compound's participation in electrophilic aromatic substitution reactions and other chemical transformations.
The combined inductive and resonance effects of the methylsulfonyl substituent create a significant impact on the basicity of the nitrogen atom in the piperidine ring through electronic communication across the aromatic bridge. The electron-withdrawing nature of the methylsulfonyl group reduces the electron density available for donation from the nitrogen lone pair, effectively decreasing the basicity of the piperidine nitrogen compared to unsubstituted piperidine derivatives. This electronic modulation has important implications for the compound's acid-base behavior and its interactions with other chemical species.
Tautomeric Possibilities and Protonation State Variability
The structural features of this compound create multiple sites for protonation and deprotonation, leading to complex acid-base equilibria and potential tautomeric forms. The primary ionizable centers include the carboxylic acid group at position 3 of the piperidine ring and the tertiary nitrogen atom within the heterocyclic system. The carboxylic acid functionality exhibits typical pKa values in the range of 4 to 5, depending on the electronic effects transmitted through the molecular framework. The piperidine nitrogen, which normally exhibits a pKa around 11 for the conjugate acid in simple piperidine systems, experiences significant modification due to the electron-withdrawing influence of the 4-(methylsulfonyl)phenyl substituent.
The protonation state variability of this compound depends strongly on the solution pH and the relative pKa values of the ionizable groups. Under acidic conditions, both the carboxylic acid group and the piperidine nitrogen can be protonated, resulting in a zwitterionic species with a positively charged nitrogen center and a neutral carboxylic acid group. As the pH increases, the carboxylic acid group undergoes deprotonation first due to its lower pKa value, creating a zwitterionic form with a negatively charged carboxylate and a positively charged nitrogen. Further pH increase leads to deprotonation of the piperidine nitrogen, yielding a species with a neutral nitrogen and a negatively charged carboxylate group.
The electronic effects of the methylsulfonyl substituent significantly influence the pKa values of both ionizable centers through different mechanisms. The electron-withdrawing nature of the methylsulfonyl group stabilizes the deprotonated carboxylate form through inductive effects transmitted through the aromatic ring and the nitrogen bridge, effectively lowering the pKa of the carboxylic acid group compared to simple alkyl carboxylic acids. Simultaneously, the same electron-withdrawing effects reduce the basicity of the piperidine nitrogen by decreasing the electron density available for protonation, resulting in a lower pKa for the conjugate acid compared to unsubstituted piperidine.
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRCQDOTWNJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Synthesizing Piperidine Derivatives
Piperidine derivatives are often synthesized through multi-step reactions involving the formation of the piperidine ring, followed by functionalization with various substituents. Common methods include:
- Grignard Reactions : These are used to introduce aryl groups onto the piperidine ring, as seen in the synthesis of 3-phenylpiperidine derivatives.
- Hydrogenation : This step is often used to reduce unsaturated intermediates to saturated piperidine derivatives.
- Chiral Resolution : Techniques like chiral resolution using tartaric acid derivatives are employed to separate enantiomers of chiral piperidine compounds.
Proposed Synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Given the lack of specific literature on the synthesis of this compound, a hypothetical synthesis pathway could involve the following steps:
Formation of the Piperidine Ring : Start with a suitable precursor like piperidine-3-carboxylic acid, which can be synthesized from nipecotic acid or related compounds.
Introduction of the Aryl Group :
- Use a Grignard reaction with 4-(methylsulfonyl)phenylmagnesium bromide to introduce the aryl group onto the piperidine ring. This step would require careful control of reaction conditions to ensure the desired regioselectivity.
Functional Group Transformations :
- If necessary, protect the carboxylic acid group during the Grignard reaction and then deprotect it in a later step.
Purification and Characterization :
- Purify the final product using chromatography and characterize it using NMR and mass spectrometry techniques.
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 1-[4-(Methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
- Molecular Formula: C13H17NO4S
- Melting Point: 159-161 °C
- Structural Features: The compound contains a piperidine ring, a carboxylic acid group, and a methylsulfonyl group attached to a phenyl ring, which contributes to its biological activity.
Biological Activities
-
Antimicrobial Properties
- Studies have indicated that compounds similar to 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, derivatives with piperidine structures have been shown to inhibit the growth of various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
- A study demonstrated that the compound's incorporation of the sulfonamide group enhances its antimicrobial efficacy compared to non-sulfonamide counterparts .
- Antioxidant Activity
-
Enzyme Inhibition
- Research has highlighted the compound's ability to inhibit various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's . Additionally, it has shown promise in inhibiting urease activity, potentially aiding in urinary tract infection treatments .
Table: Summary of Research Findings on Biological Activities
Notable Case Studies
- Antimicrobial Evaluation : A series of piperidine derivatives were tested for antimicrobial activity. The study revealed that incorporating sulfonamide groups significantly enhanced the effectiveness against selected human pathogens.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could lower serum RBP4 levels significantly, correlating with reduced lipofuscin accumulation in mouse models used for studying age-related macular degeneration.
- Cytotoxicity Assessment : Cytotoxicity assays indicated that this compound exhibited low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for further drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and biological implications:
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The methylsulfonyl group (-SO₂CH₃) enhances metabolic stability and receptor binding compared to simpler substituents. Compounds with additional electron-withdrawing groups (e.g., -NO₂ in 951625-01-7) exhibit higher melting points due to increased molecular rigidity . Trifluoromethyl Group: The -CF₃ group in 325702-09-8 increases lipophilicity, which may enhance membrane permeability but also raises toxicity risks .
Biological Implications :
- Methylsulfonyl vs. Sulfonamide : The methylsulfonyl group (CH₃SO₂) in the target compound contrasts with sulfonamide-linked derivatives (e.g., 378193-22-7), which may exhibit distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity .
- Carbohydrazide Derivatives : 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide (1214696-88-4) replaces the carboxylic acid with a carbohydrazide group, likely altering solubility and bioactivity .
Safety Profiles :
- Nitro-substituted derivatives (e.g., 951625-01-7) are classified as irritants (Xi), while halogenated analogs (e.g., 10-F034043) are discontinued due to unspecified hazards .
Biological Activity
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid moiety, which may contribute to its biological activity through various mechanisms. The general formula is , with a molecular weight of 283.34 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine derivative | MDA-MB-231 (Breast) | 19.9 |
| Benzoylpiperidine derivative | OVCAR-3 (Ovarian) | 31.5 |
| This compound | TBD | TBD |
These findings suggest that modifications in the piperidine structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, its structural similarity to known MAGL inhibitors suggests that it may exert effects on the endocannabinoid system, impacting cancer cell proliferation and survival pathways.
Neuropsychiatric Implications
Piperidine derivatives are also being investigated for their neuroprotective properties. Compounds similar to this compound have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related piperidine compounds:
- Antiviral Activity : A study on 1,4,4-trisubstituted piperidines demonstrated micromolar activity against SARS-CoV-2, suggesting that similar structural motifs could be effective against viral infections.
- Inhibition Studies : Research has shown that certain piperidine derivatives inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and inflammation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, highlights the use of hydrogen peroxide and potassium carbonate in sulfonylation steps for analogous piperidine derivatives. Computational tools like quantum chemical calculations () can predict intermediate stability and guide reagent selection. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol to enhance purity .
Q. What analytical methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for ) and piperidine ring conformation.
- HPLC : Apply reverse-phase C18 columns with a mobile phase of methanol:buffer (65:35) at pH 4.6 (adjusted with acetic acid) to assess purity ().
- HRMS : Validate molecular weight (CHNOS) with high-resolution mass spectrometry .
Q. How does the methylsulfonyl group influence the compound’s physicochemical properties?
- Methodological Answer : The methylsulfonyl group enhances polarity (TPSA ~85 Ų) and hydrogen-bond acceptor capacity (4 acceptors), impacting solubility and membrane permeability. LogP calculations (e.g., using Molinspiration) predict a value of ~1.2, suggesting moderate lipophilicity. Experimental solubility can be tested in DMSO/PBS mixtures ( ).
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of intermediates during synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and activation energies. Tools like GRRM17 () enable automated reaction path searches. For sulfonylation steps, simulate nucleophilic attack by the piperidine nitrogen on the methylsulfonyl electrophile to identify steric or electronic bottlenecks .
Q. How can conflicting biological activity data (e.g., IC variability) be resolved through experimental design?
- Methodological Answer : Standardize assay conditions:
- Buffer pH : Test activity across physiological pH ranges (6.5–7.5) to account for ionization effects.
- Protein binding : Use ultrafiltration to assess free compound concentration.
- Control for impurities : Apply HPLC () to verify compound stability during assays. Cross-validate results in orthogonal assays (e.g., fluorescence vs. radiometric) to rule out methodological artifacts .
Q. What methodologies are suitable for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., methyl group at C3) or sulfonyl substituents. Test analogs in dose-response assays (e.g., enzyme inhibition) and correlate activity with computed descriptors (e.g., electrostatic potential maps, LogD). Use molecular docking to identify key interactions with target proteins ( ).
Q. What experimental approaches address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at concentrations ≤5% to enhance solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (70:30 lactide:glycolide) via solvent evaporation.
- pH adjustment : Prepare stock solutions in 0.1 M NaOH (pH 10) and dilute into assay buffers ( ).
Q. How can researchers identify and quantify degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze degradation via LC-MS/MS. Use a C18 column with 0.1% formic acid in water/acetonitrile. Compare fragmentation patterns to reference standards (e.g., ) for impurity identification. Quantify degradation using calibration curves with ≤5% RSD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
